DC-Chol

Catalog No.
S578841
CAS No.
137056-72-5
M.F
C₃₂H₅₆N₂O₂
M. Wt
500.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DC-Chol

CAS Number

137056-72-5

Product Name

DC-Chol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Molecular Formula

C₃₂H₅₆N₂O₂

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C32H56N2O2/c1-22(2)9-8-10-23(3)27-13-14-28-26-12-11-24-21-25(36-30(35)33-19-20-34(6)7)15-17-31(24,4)29(26)16-18-32(27,28)5/h11,22-23,25-29H,8-10,12-21H2,1-7H3,(H,33,35)/t23-,25+,26+,27-,28+,29+,31+,32-/m1/s1

InChI Key

HIHOWBSBBDRPDW-PTHRTHQKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Synonyms

Cholesteryl N-(2-dimethylaminoethyl)carbamate; 3β-[N-(N,N-Dimethylaminoethyl)amidoformyl]cholesterol;3β-[N-[2-(N,N-Dimethylamino)ethyl]carbamoyl]cholesterol;3β-[N-{2-(Dimethylamino)ethyl}carbamoyl]cholesterol; DC-Chol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C

The exact mass of the compound DC-Chol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DC-Chol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol) is a widely used synthetic, ionizable cationic lipid derived from cholesterol. It is a critical component in the formulation of cationic liposomes and lipid nanoparticles (LNPs), primarily for the in vitro and in vivo delivery of nucleic acids like plasmid DNA (pDNA) and siRNA. Its structural design, which combines a rigid cholesterol backbone with a cationic dimethylaminoethyl-carbamoyl headgroup, facilitates the encapsulation of genetic material and interaction with cell membranes. For optimal performance, DC-Chol is almost always formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form stable and effective delivery vehicles.

Substituting DC-Chol with other cationic lipids, such as the common benchmark DOTAP, is not a simple one-to-one exchange and often leads to significant performance differences. The unique cholesterol backbone of DC-Chol imparts specific properties to the lipid bilayer, influencing membrane stability, particle morphology, and the mechanism of cellular uptake. These structural differences directly translate to quantifiable variations in transfection efficiency, cytotoxicity, and the ability to escape endosomal degradation—a critical step for successful cargo delivery. Consequently, formulations optimized for DC-Chol, including the crucial DC-Chol:DOPE molar ratio, are not directly transferable to other cationic lipids, making DC-Chol a specific choice for established protocols requiring its distinct biophysical and delivery characteristics.

Superior Transfection Efficiency in Neuronal Cells Compared to DOTAP

In a direct comparison of transfection performance in primary rat neuronal cells and SKnSH neuroblastoma cells, liposomes formulated with DC-Chol/DOPE were demonstrably more efficient than those made with the common substitute DOTAP/DOPE.

Evidence DimensionGene Transfection Efficiency
Target Compound DataSignificantly higher cellular association and transfection efficiency.
Comparator Or BaselineDOTAP/DOPE liposomes showed lower cellular association and transfection.
Quantified DifferenceNot quantified as a percentage, but described as 'more efficient' with higher cellular-associated signal.
ConditionsTransfection of pDNA into primary rat neuronal cells and SKnSH cells using liposomes formulated at a 1.5:1 molar ratio (DC-Chol:DOPE) or 1:1 (DOTAP:DOPE).

For researchers working with difficult-to-transfect neuronal cells, selecting DC-Chol over DOTAP can directly lead to higher experimental success rates.

Reduced Cytotoxicity Profile Compared to Other Cationic Lipids

Maintaining cell health post-transfection is critical for data integrity. In PC-3 prostate cancer cells, DC-Chol/DOPE liposomes exhibited dose-related cytotoxicity, but this was significantly lower than that observed with other novel cationic cholesterol derivatives. In a separate study, DC-Chol/DOPE liposomes were also found to be less toxic to primary rat neuronal cells than equivalent DOTAP/DOPE formulations.

Evidence DimensionCell Viability (MTT Assay)
Target Compound DataExhibited dose-related cytotoxicity; cell viability began to drop significantly at lipid concentrations above 50 µM.
Comparator Or BaselineA novel mono-arginine cholesterol (MA-Chol) based liposome showed no appreciable cytotoxicity even at concentrations up to 1 mM.
Quantified DifferenceDC-Chol/DOPE liposomes showed appreciable cytotoxicity starting around 50 µM, whereas the comparator MA-Chol/DOPE liposomes did not, even at 1000 µM (1 mM).
ConditionsCytotoxicity assessment in PC-3 cells 48 hours after a 4-hour incubation with siRNA-loaded liposomes.

Lower cytotoxicity allows for the use of higher, more effective concentrations during transfection, improving the therapeutic window and yielding more reliable experimental outcomes.

Enables Efficient Endosomal Escape Compared to DOTAP-based Lipoplexes

A key barrier to successful gene delivery is the degradation of lipoplexes in lysosomes after cellular uptake. While both DC-Chol/DOPE and DOTAP/DOPC lipoplexes are taken up by CHO cells via macropinocytosis, their intracellular fates differ significantly. Imaging studies revealed that DC-Chol/DOPE-based systems efficiently escape from endosomal compartments, while the less effective DOTAP-based lipoplexes are largely trafficked to and degraded in lysosomes.

Evidence DimensionIntracellular Trafficking / Endosomal Escape
Target Compound DataEfficiently escape from endosomal compartments.
Comparator Or BaselineDOTAP-DOPC/DNA lipoplexes are largely degraded in lysosomes.
Quantified DifferenceQualitative difference observed via co-localization imaging with a lysosome marker.
ConditionsConfocal microscopy of fluorescently tagged lipoplexes in Chinese hamster ovary (CHO) cells.

This mechanistic advantage explains the higher transfection efficiency of DC-Chol and is a critical procurement consideration for applications requiring maximum payload delivery to the cytoplasm.

Formulation Molar Ratio is Critical for Optimizing pDNA vs. siRNA Delivery

The performance of DC-Chol is highly dependent on its formulation, specifically its molar ratio with the helper lipid DOPE. The optimal formulation is cargo-dependent: the most efficient delivery of plasmid DNA (pDNA) was achieved with a DC-Chol:DOPE molar ratio of 1:2, whereas siRNA delivery was most efficient at a 1:1 molar ratio. This highlights that DC-Chol is not a 'one-size-fits-all' reagent and that its procurement should be tied to a clear formulation strategy based on the nucleic acid payload.

Evidence DimensionOptimal Molar Ratio (DC-Chol:DOPE)
Target Compound Data1:2 for pDNA delivery; 1:1 for siRNA delivery.
Comparator Or BaselineDifferent nucleic acid cargos (pDNA vs. siRNA).
Quantified DifferenceThe optimal molar ratio shifts by 100% (from 1:2 to 1:1) depending on the cargo.
ConditionsTransfection of pDNA or siRNA into cells using DC-Chol/DOPE liposomes.

This provides a clear, actionable formulation parameter for buyers to maximize their experimental success, justifying the selection of DC-Chol for projects where such formulation control is desired.

High-Efficiency Gene Delivery to Neuronal Cell Lines and Primary Neurons

Based on its demonstrated superior transfection efficiency and lower cytotoxicity compared to DOTAP in neuronal cells, DC-Chol is the indicated choice for researchers performing gene transfer studies in neuroblastoma cell lines or primary neuron cultures.

Developing Transfection Protocols Requiring a Favorable Therapeutic Window

The relatively lower cytotoxicity of DC-Chol allows for the use of higher lipid concentrations without compromising cell viability. This makes it a suitable candidate for optimizing transfection protocols where maximizing gene expression while minimizing cell death is a primary objective.

Formulations Where Endosomal Escape is a Known Limiting Factor

For cell types or applications where trafficking to the lysosome and subsequent cargo degradation limits transfection success, DC-Chol's ability to promote endosomal escape makes it a mechanistically preferred alternative to lipids like DOTAP that are more prone to the lysosomal pathway.

Platform Development for Both Plasmid DNA and siRNA Delivery

Researchers developing delivery platforms for both large plasmids and small interfering RNAs can leverage DC-Chol by simply adjusting the DC-Chol:DOPE molar ratio to optimize for each specific cargo type, providing formulation flexibility within a single cationic lipid system.

XLogP3

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate

Dates

Last modified: 08-15-2023

Explore Compound Types